molecular formula C16H18N6O B12924451 Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- CAS No. 115204-51-8

Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)-

Cat. No.: B12924451
CAS No.: 115204-51-8
M. Wt: 310.35 g/mol
InChI Key: NTUOCWVEFXMRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The dimethylamino group attached to the purine ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a suitable benzyl halide, followed by acylation with acetic anhydride. The reaction conditions often require the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an amine derivative .

Scientific Research Applications

N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The purine ring system allows the compound to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide is unique due to the presence of both the purine ring and the dimethylamino group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications .

Properties

CAS No.

115204-51-8

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)purin-9-yl]methyl]phenyl]acetamide

InChI

InChI=1S/C16H18N6O/c1-11(23)20-13-6-4-12(5-7-13)8-22-10-19-14-15(21(2)3)17-9-18-16(14)22/h4-7,9-10H,8H2,1-3H3,(H,20,23)

InChI Key

NTUOCWVEFXMRAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.